N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves the reaction of 3-aminocyclopentylmethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide: Unique due to its specific cyclopentyl and dimethylpropanamide structure.
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylbutanamide: Similar structure but with a butanamide group instead of propanamide.
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpentanamide: Similar structure but with a pentanamide group instead of propanamide.
Uniqueness
This compound is unique due to its specific combination of a cyclopentyl ring and a dimethylpropanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
FTWXGJPNRCMEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
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